molecular formula C8H5Cl3O3S B13191287 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride

Cat. No.: B13191287
M. Wt: 287.5 g/mol
InChI Key: UEQAJUPZTQPNDV-UHFFFAOYSA-N
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Description

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O3S. This compound is characterized by the presence of a benzoyl chloride group, a chlorosulfonyl group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride typically involves the chlorination of 3-methylbenzoic acid followed by sulfonylation. One common method includes the following steps:

    Chlorination: 3-methylbenzoic acid is reacted with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine to form 2-chloro-3-methylbenzoyl chloride.

    Sulfonylation: The resulting 2-chloro-3-methylbenzoyl chloride is then treated with chlorosulfonic acid (HSO3Cl) to introduce the chlorosulfonyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or thiols.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride can be compared with similar compounds such as:

    2-Chloro-5-(chlorosulfonyl)benzoic acid: Similar structure but lacks the methyl group.

    2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains a fluorine atom instead of a methyl group.

    2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride: Contains a nitro group instead of a methyl group.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the presence of different substituents.

Properties

Molecular Formula

C8H5Cl3O3S

Molecular Weight

287.5 g/mol

IUPAC Name

2-chloro-5-chlorosulfonyl-3-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl3O3S/c1-4-2-5(15(11,13)14)3-6(7(4)9)8(10)12/h2-3H,1H3

InChI Key

UEQAJUPZTQPNDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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